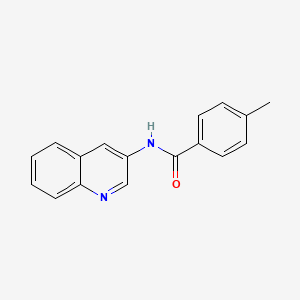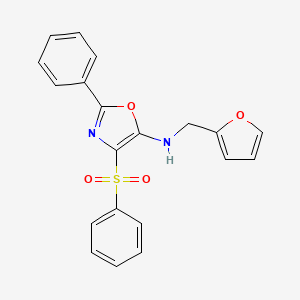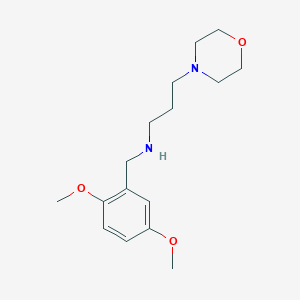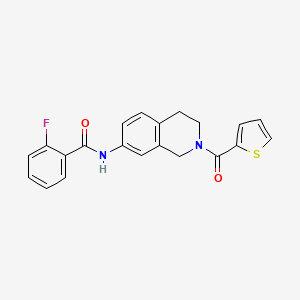![molecular formula C21H22N2O B2955859 N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide CAS No. 941895-90-5](/img/structure/B2955859.png)
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is a compound that belongs to the class of naphthalimide derivatives. These compounds are known for their unique photophysical properties and have been extensively studied for their applications in various fields such as photoinitiators, organic light-emitting diodes (OLEDs), and biological sensors .
Mechanism of Action
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets, leading to changes in cellular processes. For instance, if the compound acts as a DNA intercalator, it could insert itself between the DNA base pairs, disrupting the DNA structure and inhibiting DNA replication . This could lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The downstream effects could include cell cycle arrest, apoptosis, and reduced tumor growth in the context of cancer .
Pharmacokinetics
Similar compounds have been found to exhibit rapid clearance from the blood and major organs, with low and variable uptake in tumors . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a DNA intercalator and topoisomerase inhibitor, the results could include disruption of DNA structure, inhibition of DNA replication and transcription, cell cycle arrest, and induction of apoptosis . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s action could be influenced by the specific cellular and tissue environments in the body, including the presence of various enzymes, proteins, and other biomolecules .
Biochemical Analysis
Biochemical Properties
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is a derivative of 1,8-naphthalimide . It has been found to exhibit unique photophysical properties, including the generation of semi-stable radical anion species via photo-induced electron transfer from a carboxy group . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner that involves electron transfer.
Cellular Effects
Related 1,8-naphthalimide derivatives have been shown to exhibit significant activity against various types of cancer cells . These compounds can induce cell cycle arrest and apoptotic cell death in cancer cells, suggesting that this compound may have similar effects.
Molecular Mechanism
It is known that 1,8-naphthalimide derivatives can act as free radical photoinitiators . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules that involve the generation of free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-(dimethylamino)-2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,8-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Another naphthalimide derivative with similar photophysical properties.
N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide: A derivative with enhanced water solubility and used in biological applications.
Uniqueness
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is unique due to its specific structural features that confer distinct photophysical properties, making it highly effective in applications such as photoinitiation and fluorescence-based detection .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-23(2)20(17-10-4-3-5-11-17)15-22-21(24)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUADKQDGOCCPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide](/img/structure/B2955778.png)

![N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-methylbutyl)ethanediamide](/img/structure/B2955782.png)


![N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2955785.png)
![4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2955787.png)

![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2955799.png)
